1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol
Overview
Description
1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol is a complex organic compound with a unique structure that includes a benzyloxy group, a phenyl ring, a dimethylamino group, and a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Introduction of the Dimethylamino Group: The benzyloxyphenyl intermediate is then reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.
Cyclohexanol Addition: Finally, the cyclohexanol moiety is introduced through a nucleophilic addition reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy and dimethylamino groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The benzyloxy and dimethylamino groups play a crucial role in its binding affinity to enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(1-(4-Methoxyphenyl)-2-(dimethylamino)ethyl)cyclohexanol: Similar structure but with a methoxy group instead of a benzyloxy group.
1-(1-(4-Hydroxyphenyl)-2-(dimethylamino)ethyl)cyclohexanol: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may improve its ability to cross biological membranes, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(dimethylamino)-1-(4-phenylmethoxyphenyl)ethyl]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-24(2)17-22(23(25)15-7-4-8-16-23)20-11-13-21(14-12-20)26-18-19-9-5-3-6-10-19/h3,5-6,9-14,22,25H,4,7-8,15-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSWQHLSQWTHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3(CCCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166440 | |
Record name | 1-[2-(Dimethylamino)-1-[4-(phenylmethoxy)phenyl]ethyl]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-61-7 | |
Record name | 1-[2-(Dimethylamino)-1-[4-(phenylmethoxy)phenyl]ethyl]cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93413-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desvenlafaxine benzyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-(Dimethylamino)-1-[4-(phenylmethoxy)phenyl]ethyl]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(dimethylamino)-1-(4-phenylmethoxyphenyl)ethyl]cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESVENLAFAXINE BENZYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKC68M4LCM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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